molecular formula C4H10Cl2Si B3190590 Chloro(2-chloroethyl)dimethylsilane CAS No. 44519-64-4

Chloro(2-chloroethyl)dimethylsilane

Cat. No.: B3190590
CAS No.: 44519-64-4
M. Wt: 157.11 g/mol
InChI Key: MIHBEVRKYFBXIK-UHFFFAOYSA-N
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Description

Chloro(2-chloroethyl)dimethylsilane is an organosilicon compound with the molecular formula C₄H₉Cl₂Si, comprising a silicon atom bonded to two methyl groups, one chlorine atom, and a 2-chloroethyl group (-CH₂CH₂Cl). Its structural specificity distinguishes it from other chlorosilanes by the presence of a terminal chlorine on the ethyl chain. Key applications include its use as an intermediate in organic synthesis, particularly in modifying surfaces or polymers, and in pharmaceutical research (e.g., PROTAC development) .

Properties

IUPAC Name

chloro-(2-chloroethyl)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2Si/c1-7(2,6)4-3-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHBEVRKYFBXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559494
Record name Chloro(2-chloroethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44519-64-4
Record name Chloro(2-chloroethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 2-chloroethyl group in this compound introduces steric bulk and polarity compared to simpler analogs like dichlorodimethylsilane. This increases molecular weight and boiling point relative to dichlorodimethylsilane .
  • Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) has a shorter chloromethyl chain, resulting in lower molecular weight (143.09 vs. 159.16) and higher density (1.086 vs. ~1.08–1.10) .

The 2-chloroethyl group may enhance alkylation activity in nitrosourea-based pharmaceuticals, similar to findings in , where alkylating activity correlates with therapeutic efficacy .

Applications :

  • Dichlorodimethylsilane is widely used in silicone production due to its high reactivity with water, forming hydrophobic layers .
  • Chloro(dimethyl)(phenylethynyl)silane is employed in click chemistry for functionalizing polymers , while this compound could serve analogous roles in drug conjugates (e.g., PROTACs) .

Research Findings and Mechanistic Insights

  • Electron Attachment : Chloro(chloromethyl)dimethylsilane demonstrates a dissociative electron attachment cross-section peaking at ~1.5 eV, forming Cl⁻ and Si-centered radicals . This reactivity is critical in plasma deposition processes.
  • Biological Activity : Compounds with 2-chloroethyl groups (e.g., nitrosoureas in ) show enhanced alkylating activity, which disrupts DNA replication in cancer cells. This compound could act as a precursor for similar bioactive molecules .
  • Toxicity : Dichlorodimethylsilane is highly corrosive and releases HCl upon hydrolysis, necessitating careful handling . The 2-chloroethyl variant may pose similar risks due to its labile chlorine substituents.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling Chloro(2-chloroethyl)dimethylsilane in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use fluorinated rubber gloves (minimum thickness 0.7 mm, penetration time >480 minutes) and chloroprene gloves (0.6 mm, >30 minutes) to prevent skin contact. Full-face respirators with ABEK-type filters (EN 14387 standard) are required if vapor concentrations exceed safe limits .
  • Ventilation : Conduct experiments in fume hoods with ≥0.5 m/s airflow to minimize inhalation risks. Avoid open-air handling due to hydrolysis sensitivity .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) in dry, ventilated areas. Monitor for leaks, as moisture exposure can trigger decomposition .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify impurities using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min). Compare retention times against certified reference standards .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^13C spectra in CDCl₃. Key signals include δ 0.4–0.6 ppm (Si–CH₃) and δ 2.8–3.2 ppm (Cl–CH₂–CH₂–Si) .

Q. What are the recommended disposal protocols for this compound waste?

  • Methodological Answer :

  • Neutralization : React with aqueous sodium bicarbonate (10% w/v) under controlled conditions to hydrolyze the compound into less hazardous silanols. Monitor pH to ensure completeness .
  • Waste Containment : Collect residues in high-density polyethylene (HDPE) containers labeled for halogenated organics. Partner with certified waste management firms for incineration at ≥1,100°C to minimize dioxin formation .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Nucleophilic Substitution : The β-chloroethyl group undergoes SN2 reactions with alkoxides or amines. For example, reaction with sodium methoxide yields (2-methoxyethyl)dimethylchlorosilane. Monitor reaction progress via 29Si^29Si NMR (δ −10 to −15 ppm for Si–Cl → Si–OR transition) .
  • Catalytic Activation : Use Pd(PPh₃)₄ (1 mol%) to facilitate Heck-type couplings with aryl halides. Optimize solvent polarity (e.g., DMF vs. THF) to balance reaction rate and byproduct formation .

Q. How do computational models predict the thermal decomposition behavior of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si–Cl (≈340 kJ/mol) and C–Cl (≈310 kJ/mol) using B3LYP/6-311++G(d,p). Results suggest preferential cleavage of the β-chloroethyl C–Cl bond at >200°C, releasing HCl and forming dimethylvinylsilane .
  • Thermogravimetric Analysis (TGA) : Validate models experimentally with a heating rate of 10°C/min under N₂. Observe mass loss peaks at 220–240°C, correlating with theoretical predictions .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Meta-Analysis Framework : Systematically review studies using PRISMA guidelines. Exclude non-peer-reviewed sources (e.g., vendor SDS) and focus on OECD Guideline 403-compliant acute inhalation toxicity tests. Weight data by sample size and methodology rigor .
  • In Vitro Validation : Use A549 lung epithelial cells to assess LC₅₀. Expose cells to 50–500 ppm vapor for 24 hours and measure viability via MTT assay. Compare results against conflicting literature to identify dose-response discrepancies .

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